Results: The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies.
Application: Forward osmosis (FO) membranes have been used for sustainable desalination.
Methods: FO membranes operate at lower pressures, requiring less energy, and offer an economically feasible and low carbon alternative, contributing to sustainability efforts.
(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chiral compound featuring a dioxolane ring structure, which is characterized by two oxygen atoms in a five-membered ring. The compound's molecular formula is C₇H₁₂O₄, and it possesses unique stereochemical properties due to the presence of a chiral center. This compound is often utilized in organic synthesis and medicinal chemistry due to its potential applications in various
The chemical reactivity of (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate can be attributed to its functional groups. The dioxolane moiety can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of various derivatives. Additionally, the carboxylate group can participate in nucleophilic acyl substitution, esterification, and hydrolysis reactions. These transformations make it a versatile intermediate in organic synthesis.
Biological activity refers to the effects that a compound exerts on living organisms. For (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate, studies suggest that its biological activity may be linked to its structural features. Compounds with similar structures often exhibit pharmacological properties such as anti-inflammatory and antimicrobial activities. The specific biological effects of this compound may depend on its concentration and the biological context in which it is tested .
Several synthetic routes have been developed for (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate:
These methods highlight the compound's synthetic versatility and potential for further derivatization.
(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate finds applications in various fields:
Interaction studies involving (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate are essential for understanding its pharmacological potential. These studies often utilize quantitative structure-activity relationship (QSAR) models to predict how variations in chemical structure influence biological activity. By examining interactions with biological targets such as enzymes or receptors, researchers can elucidate mechanisms of action and optimize compound efficacy .
Several compounds share structural similarities with (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 1,3-dioxolane-4-carboxylate | Similar dioxolane structure | Lacks chirality |
Ethyl 2-methyl-1,3-dioxolane-4-carboxylate | Dioxolane ring with ethyl substituent | Different alkyl group affects reactivity |
(R)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate | Enantiomer of the target compound | Potentially different biological activity profile |
These compounds provide insights into how minor structural changes can influence reactivity and biological interactions.
Irritant